molecular formula C12H22N2O2 B8573630 3,6-Di-sec-butylpiperazine-2,5-dione

3,6-Di-sec-butylpiperazine-2,5-dione

Cat. No.: B8573630
M. Wt: 226.32 g/mol
InChI Key: ZRLVJNQOEORYIS-UHFFFAOYSA-N
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Description

3,6-Di-sec-butylpiperazine-2,5-dione (CAS 35590-81-9) is a derivative of the 2,5-diketopiperazine (2,5-DKP) scaffold, a privileged structure in medicinal chemistry known for its conformational rigidity and ability to interact with diverse biological targets . This compound features sec-butyl substituents at the 3 and 6 positions of the diketopiperazine ring. With a molecular formula of C12H22N2O2 and a molecular weight of 226.315 g/mol, it serves as a valuable building block in drug discovery . The 2,5-DKP core is the smallest cyclic peptide and is found in numerous natural products with a broad spectrum of biological activities . Researchers are particularly interested in 2,5-DKP derivatives for their potential as anticancer agents . These compounds often exhibit enhanced stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive for therapeutic development . The structural features of this compound make it a promising intermediate for the synthesis of novel compounds aimed at evaluating cytotoxic activity against various cancer cell lines. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

3,6-di(butan-2-yl)piperazine-2,5-dione

InChI

InChI=1S/C12H22N2O2/c1-5-7(3)9-11(15)14-10(8(4)6-2)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

ZRLVJNQOEORYIS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C(C)CC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development
3,6-Di-sec-butylpiperazine-2,5-dione serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting depression and anxiety disorders. Research indicates that derivatives of this compound can influence serotonin reuptake mechanisms, similar to established antidepressants like paroxetine . The structural framework of this compound allows for modifications that enhance pharmacological efficacy while reducing side effects.

Case Study: Synthesis of Paroxetine Derivatives
A significant application is its role in synthesizing paroxetine and related compounds. The synthetic pathways involve the use of this compound as a precursor, showcasing its importance in developing effective therapeutic agents .

Materials Science

Polymer Synthesis
The compound has been explored for its potential in creating novel polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for applications in coatings and adhesives. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

PropertyValue
Thermal StabilityEnhanced
Mechanical StrengthImproved
ApplicationCoatings, Adhesives

Catalysis

Ruthenium Complexes
Recent studies have identified this compound as a ligand in the formation of novel ruthenium complexes. These complexes exhibit catalytic properties useful in various organic transformations, including hydrogenation and oxidation reactions. The ligand's steric and electronic properties can be fine-tuned to optimize catalytic activity .

Case Study: Catalytic Activity in Organic Synthesis
In a series of experiments, ruthenium complexes involving this compound showed improved yields in the hydrogenation of alkenes compared to traditional catalysts. This highlights the compound's versatility and potential for enhancing reaction efficiency .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Piperazine-2,5-dione Derivatives

Compound Name Substituents (Positions 3,6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, MS) References
3,6-Dimethylpiperazine-2,5-dione Methyl, Methyl C₆H₁₀N₂O₂ 142.16 N/A δH (CDCl₃): 3.23 (s, 3H), 3.02 (s, 3H)
3-Isopropyl-6-methylpiperazine-2,5-dione Isopropyl, Methyl C₉H₁₆N₂O₂ 184.24 N/A ESI-MS m/z: 245.2 [M+H]+
(3S,6S)-3-Butyl-6-methylpiperazine-2,5-dione Butyl, Methyl C₉H₁₆N₂O₂ 184.24 N/A IUPAC InChIKey: SHYWDFCZXCPLHM-UHFFFAOYSA-N
(6S)-3,3,6-Trimethylpiperazine-2,5-dione Methyl, Methyl, Methyl C₇H₁₂N₂O₂ 156.18 N/A HRFABMS m/z: 345.1215 [M+Na]+
(3Z,6Z)-3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)piperazine-2,5-dione Benzylidene, Alkylidene C₁₇H₁₈N₂O₃ 298.34 N/A UV λmax: 311 nm (log ε 3.44); ESI-MS m/z: 345.1 [M+Na]+
3-Benzyl-1-(2,4-dimethoxybenzyl)piperazine-2,5-dione (3l) Benzyl, Dimethoxybenzyl C₂₀H₂₁N₂O₅ 369.40 138.3–140.8 1H NMR (400 MHz): δ 7.32–6.45 (m, aromatic); HRMS m/z: 385.13941 [M+H]+

Notes:

  • Electronic Effects: Benzylidene groups (e.g., in compound 5 from ) introduce conjugation, altering UV absorption and redox properties .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 3,6-Di-sec-butylpiperazine-2,5-dione?

Methodological Answer: Optimizing synthesis requires careful control of:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane/methanol mixtures) and inert atmospheres to prevent side reactions. Evidence from piperazine-2,5-dione syntheses shows yields >80% when using stoichiometric ratios of reagents and reflux times of 12–24 hours .
  • Purification : Column chromatography with solvent systems like CH₂Cl₂/MeOH (20:1) achieves high purity (Rf = 0.196–0.217). Recrystallization in methanol or ethanol further refines crystalline products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOEt) can accelerate cyclization steps in diketopiperazine formation .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement and stereochemistry. For example, sp³ C-H signals (δ 1.0–3.0 ppm) and carbonyl carbons (δ 165–175 ppm) are diagnostic .
  • IR Spectroscopy : C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the diketopiperazine core .
  • Mass Spectrometry : HRMS (High-Resolution MS) ensures molecular formula accuracy, while LC-MS monitors purity (>98%) under UV detection (254 nm) .

Q. What safety protocols are critical during laboratory handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperazine derivatives may release toxic vapors during heating .
  • Waste Disposal : Segregate organic waste and neutralize acidic/by-product residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what techniques validate enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to induce asymmetry. Evidence shows CSP-HPLC (Chiral Stationary Phase HPLC) effectively separates enantiomers, with retention times varying by 2–5 minutes under isocratic conditions .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to dynamically control stereochemistry during ring-closing steps.
  • Validation : Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

  • Purity Verification : Reproduce synthesis using LC-MS to confirm purity (>99%). Discrepancies in melting points (e.g., 138–140°C vs. 180–183°C) often arise from polymorphic forms or residual solvents. Thermogravimetric Analysis (TGA) identifies solvent content .
  • Crystallization Optimization : Slow cooling in polar solvents (e.g., MeOH) yields uniform crystals, while fast precipitation may trap impurities .

Q. How do computational models aid in predicting reactivity and stability of derivatives?

Methodological Answer:

  • DFT Calculations : Density Functional Theory predicts transition states for cyclization reactions, guiding solvent/catalyst selection. For example, COMSOL Multiphysics simulates reaction kinetics under varying temperatures .
  • Molecular Dynamics (MD) : Simulate steric effects of sec-butyl groups to assess conformational stability. MD trajectories reveal preferred chair conformations in diketopiperazines .
  • AI-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) recommend optimal reagent ratios and reaction times based on historical data .

Data Contradiction Analysis

Example : Conflicting reports on solubility in polar solvents.

  • Resolution : Test solubility under standardized conditions (e.g., 25°C, 0.1 M PBS). If discrepancies persist, assess substituent effects (e.g., sec-butyl groups increase hydrophobicity) via LogP calculations .

Tables

Q. Table 1: Comparative Synthesis Parameters for Piperazine-2,5-diones

ParameterCompound 3l Compound 3m
Solvent SystemCH₂Cl₂/MeOH (20:1)CH₂Cl₂/MeOH (20:1)
Yield (%)8183
Purity (LC-MS)100%98%
Melting Point (°C)138.3–140.8180.2–182.7

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/Features
¹H NMRδ 1.2–1.5 (sec-butyl CH₃), δ 3.8 (N-CH₂)
IR1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
HRMS[M+H]⁺ = Calculated ± 0.001 Da

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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